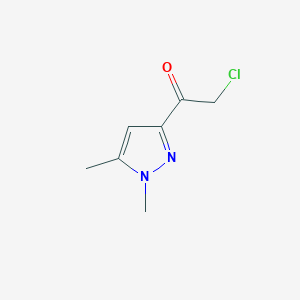

2-クロロ-1-(1,5-ジメチル-1H-ピラゾール-3-イル)エタン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- リーシュマニア寄生虫によって引き起こされ、サシチョウバエの刺し傷を通じて伝染するリーシュマニア症は、世界中で何百万人もの人々に影響を与えています。研究によると、2-クロロ-1-(1,5-ジメチル-1H-ピラゾール-3-イル)エタン-1-オン誘導体は、強力なリーシュマニア症に対する活性を示します。 特に、化合物13は、ミルテフォシンやアムホテリシンBデオキシコレートなどの標準的な薬物よりも優れた抗前鞭毛体活性を示しました .

- マラリアは、プラスモジウム感染した蚊によって伝染し、依然として世界的な主要な健康問題です。同じ化合物は、マラリアの治療薬としても有望視されています。 化合物14および15は、Plasmodium bergheiに対して有意な阻害効果を示し、マラリアの治療における潜在的な使用可能性を示唆しています .

- 2-クロロ-1-(1,5-ジメチル-1H-ピラゾール-3-イル)エタン-1-オンを含むヒドラジン結合ピラゾール誘導体は、安全で効果的なリーシュマニア症およびマラリアの治療薬を設計するための貴重なファーマコフォアとして役立ちます。 その独特の構造と生物活性は、創薬のための魅力的な候補となっています .

- 研究者は、元素分析、FTIR、および1H NMR法を使用して、これらのピラゾール誘導体の構造を確定しました。 これらの方法は、合成された化合物を正確に識別するための保証です .

- Lm-PTR1(トリメトプリムと複合体)に対する分子ドッキング研究は、化合物13の優れたリーシュマニア症に対する活性を裏付けています。 分子レベルでの結合相互作用を理解することは、創薬および最適化に役立ちます .

リーシュマニア症に対する活性

マラリアに対する可能性

ヒドラジン結合ピラゾールをファーマコフォアとして

構造検証

分子ドッキング研究

薬剤耐性への対応

作用機序

Target of Action

Pyrazole-bearing compounds, which include 2-chloro-1-(1,5-dimethyl-1h-pyrazol-3-yl)ethan-1-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their observed pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

生化学分析

Biochemical Properties

2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one and acetylcholinesterase involves the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been found to interact with other biomolecules, including proteins involved in oxidative stress responses, thereby influencing cellular redox states .

Cellular Effects

The effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions . Excessive accumulation of acetylcholine may also result in neurotoxicity. In other cell types, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been observed to modulate cell signaling pathways, including those involved in oxidative stress and inflammation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby modulating the cellular redox state . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biological activity . Short-term studies have shown that the compound can rapidly inhibit acetylcholinesterase activity, while long-term studies indicate potential degradation and reduced efficacy. Additionally, prolonged exposure to 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one may result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions in rodents by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, the compound can induce neurotoxicity, characterized by symptoms such as convulsions and impaired motor functions. Additionally, high doses of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one may lead to oxidative stress and damage to cellular components . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can alter metabolite levels and impact overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it can interact with target proteins and enzymes . The localization and accumulation of the compound in specific cellular compartments are critical for its biological activity.

Subcellular Localization

The subcellular localization of 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with cytosolic enzymes and proteins . Additionally, 2-chloro-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-one can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These modifications facilitate the compound’s interaction with mitochondrial enzymes, influencing cellular energy metabolism and redox balance.

特性

IUPAC Name |

2-chloro-1-(1,5-dimethylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-3-6(7(11)4-8)9-10(5)2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQZTZOSNCEDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)

![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)

![Methyl 6-acetyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2593616.png)

![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)